Cas no 7216-18-4 (3,4-Dihydro-2H-1,5-benzodioxepine)

7216-18-4 structure
Product Name:3,4-Dihydro-2H-1,5-benzodioxepine
CAS No:7216-18-4
Molecular Formula:C9H10O2
Molecular Weight:150.1745
MDL:MFCD01333457
CID:85859
PubChem ID:81635
3,4-Dihydro-2H-1,5-benzodioxepine Properties
Names and Identifiers
-
- 3,4-Dihydro-2H-benzo[b][1,4]dioxepine
- 3,4-Dihydro-2H-1,5-benzodioxepin
- 1,5-BENZODIOXEPANE
- 3,4-Dihydro-2H-1,5-benzodioxepine
- 1,2-Trimethylenedioxybenzene
- Pyrocatechol trimethylene ether
- 2H-1,5-Benzodioxepin, 3,4-dihydro-
- 3,4-Dihydro-2H-1,4-benzodioxepin
- CBXMULHQEVXJDI-UHFFFAOYSA-N
- 2H,3H,4H-benzo[b]1,4-dioxepin
- HMS1718J12
- 1200AC
- SBB016570
- 3,4-dihydro-2h-1,5-benzodioxepin
- 3 pound not4-Dihydro-2H-1 pound not5-benzodioxepine
- 7216-18-4
- F3284-8044
- DTXSID20222500
- 3,4-Dihydro-2H-1,5-benzodioxepine #
- SCHEMBL9351
- AKOS000121570
- 2-([(4-METHOXYPHENYL)SULFONYL]AMINO)-2-PHENYLACETICACID
- MFCD01333457
- AMY6414
- SCHEMBL4506587
- BRN 0128377
- WL-389539
- 5-19-01-00450 (Beilstein Handbook Reference)
- EN300-17581
- Z56963396
- CS-0186735
- 1,2-TRIMETHYLENEDIOXYBENZENE
- SY003809
- FT-0651337
- AS-31223
-
- MDL: MFCD01333457
- InChIKey: CBXMULHQEVXJDI-UHFFFAOYSA-N
- Inchi: 1S/C9H10O2/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-2,4-5H,3,6-7H2
- SMILES: O1C2=C([H])C([H])=C([H])C([H])=C2OC([H])([H])C([H])([H])C1([H])[H]
- BRN: 0128377
Computed Properties
- Exact Mass: 150.06800
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Rotatable Bond Count: 0
- Monoisotopic Mass: 150.068
- Heavy Atom Count: 11
- Complexity: 111
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 2.3
- Tautomer Count: nothing
- Surface Charge: 0
- Topological Polar Surface Area: 18.5
Experimental Properties
- LogP: 1.84790
- PSA: 18.46000
- Refractive Index: 1.5450
- Water Partition Coefficient: Slightly soluble in water.
- Boiling Point: 221 ºC
- Melting Point: 14-15 ºC
- Flash Point: 92 ºC
- Color/Form: Not available
- Solubility: Not available
- Density: 1.103
3,4-Dihydro-2H-1,5-benzodioxepine Security Information
- RTECS:DF4725200
3,4-Dihydro-2H-1,5-benzodioxepine Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3,4-Dihydro-2H-1,5-benzodioxepine Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P003IY0-1g |
3,4-Dihydro-2H-benzo[b][1,4]dioxepine |
7216-18-4 | 98% | 1g |
$9.00 | 2025-02-20 | |
A2B Chem LLC | AB63720-1g |
3,4-dihydro-2H-1,5-benzodioxepine |
7216-18-4 | 98% | 1g |
$9.00 | 2024-04-19 | |
Aaron | AR003J6C-250mg |
3,4-Dihydro-2H-benzo[b][1,4]dioxepine |
7216-18-4 | 98% | 250mg |
$6.00 | 2025-01-22 | |
abcr | AB206432-1g |
3,4-Dihydro-2H-1,5-benzodioxepin, 98%; . |
7216-18-4 | 98% | 1g |
€81.90 | ||
Alichem | A019098309-5g |
3,4-Dihydro-2H-benzo[b][1,4]dioxepine |
7216-18-4 | 98% | 5g |
$162.80 | 2023-09-01 | |
Ambeed | A883847-1g |
3,4-Dihydro-2H-1,5-benzodioxepin |
7216-18-4 | 98% | 1g |
$12.0 | ||
Apollo Scientific | OR914681-1g |
3,4-dihydro-2H-1,5-benzodioxepine |
7216-18-4 | 98% | 1g |
£42.00 | 2023-09-01 | |
Chemenu | CM157509-100g |
3,4-Dihydro-2H-benzo[b][1,4]dioxepine |
7216-18-4 | 98% | 100g |
$460 | ||
Crysdot LLC | CD11067262-100g |
3,4-Dihydro-2H-benzo[b][1,4]dioxepine |
7216-18-4 | 98% | 100g |
$492 | ||
Enamine | EN300-17581-0.05g |
3,4-dihydro-2H-1,5-benzodioxepine |
7216-18-4 | 98% | 0.05g |
$19.0 | 2023-08-31 |
3,4-Dihydro-2H-1,5-benzodioxepine Related Literature
-
1. Dual SNAr reaction in activated ortho-halonitrobenzene: direct synthesis of substituted 1,2,3,4-tetrahydroquinoxalines, 2,3-dihydro-1,4-benzoxazines, and 1,4-benzodioxinesMahesh S. Deshmukh,Biswajit Das,Nidhi Jain RSC Adv. 2013 3 22389
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